6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid
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Overview
Description
6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid is a chemical compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a hexynoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid typically involves the reaction of 4-(methylsulfonyl)phenylacetic acid with appropriate reagents to introduce the hexynoic acid moiety. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired carbon-carbon bonds . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the alkyne moiety. This can lead to selective binding to enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenylacetic acid: Shares the methylsulfonylphenyl moiety but lacks the hexynoic acid chain.
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid: Contains a pyrimidinyl group instead of a phenyl group.
Properties
Molecular Formula |
C13H14O4S |
---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
6-(4-methylsulfonylphenyl)hex-5-ynoic acid |
InChI |
InChI=1S/C13H14O4S/c1-18(16,17)12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h7-10H,2,4,6H2,1H3,(H,14,15) |
InChI Key |
RLIKMCITHLGOOK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C#CCCCC(=O)O |
Origin of Product |
United States |
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